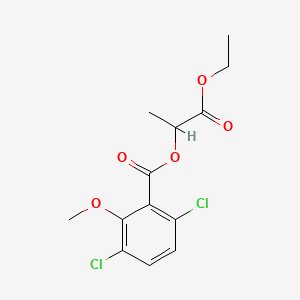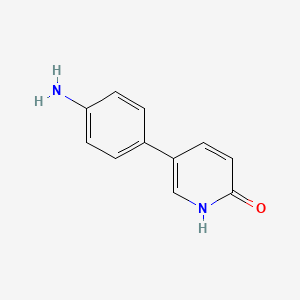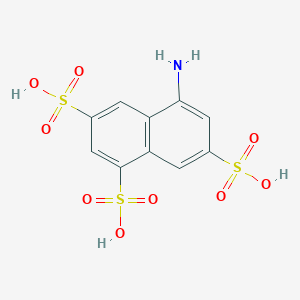
5-Aminonaphthalene-1,3,7-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminonaphthalene-1,3,7-trisulfonic acid is an organic compound with the molecular formula C10H9NO9S3. It is a derivative of naphthalene, characterized by the presence of an amino group at the 5-position and three sulfonic acid groups at the 1, 3, and 7 positions. This compound is known for its applications in various fields, including dye manufacturing and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,3,7-trisulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes the use of 20% fuming sulfuric acid to sulfonate 2-naphthylamine-4,8-disulfonic acid at elevated temperatures (125-170°C) for 17 hours. The reaction mixture is then diluted with ice water and neutralized with calcium carbonate until the Congo red test paper does not turn blue. The product is then filtered, concentrated, and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminonaphthalene-1,3,7-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroxylamines and amines.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
5-Aminonaphthalene-1,3,7-trisulfonic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments. Its sulfonic acid groups enhance water solubility, making it useful in aqueous reactions.
Biology: The compound is used in fluorescence studies due to its ability to form fluorescent derivatives. It is also employed in labeling and tracing experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems where its solubility and reactivity are advantageous.
Industry: It is used in the production of various dyes and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 5-Aminonaphthalene-1,3,7-trisulfonic acid involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, such as forming Schiff bases with aldehydes and ketones. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminonaphthalene-1,3,5-trisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another isomer with different sulfonic acid group positions.
8-Aminopyrene-1,3,6-trisulfonic acid: A related compound with a pyrene core instead of naphthalene .
Uniqueness
5-Aminonaphthalene-1,3,7-trisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its solubility, reactivity, and ability to form fluorescent derivatives make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
6271-88-1 |
|---|---|
Formule moléculaire |
C10H9NO9S3 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
5-aminonaphthalene-1,3,7-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-9-3-5(21(12,13)14)2-8-7(9)1-6(22(15,16)17)4-10(8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
Clé InChI |
NBMNUPZHNCDTIM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


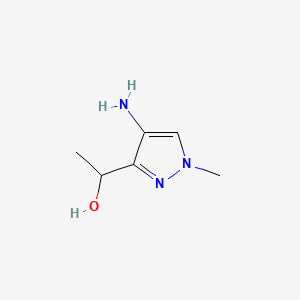
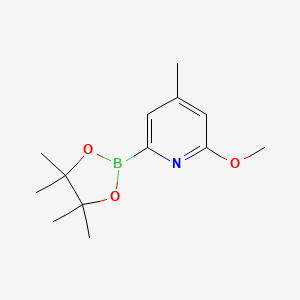
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
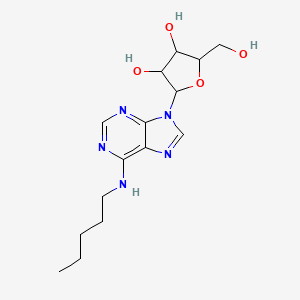
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
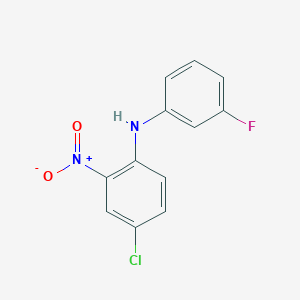
![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
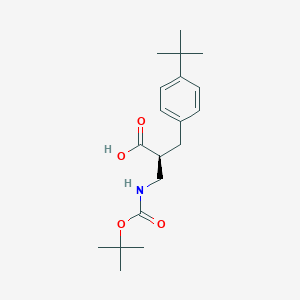
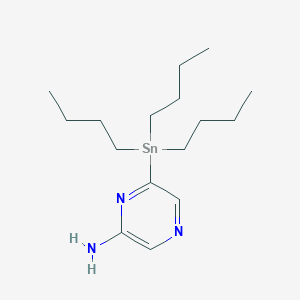
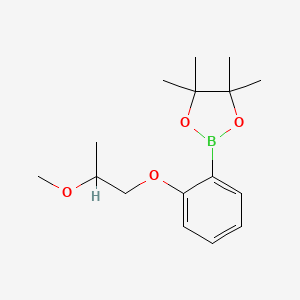
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
